2,3,3-Trichloroprop-2-en-1-yl 4-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxobutanoate
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Overview
Description
“2,3,3-TRICHLOROALLYL 4-(2-BENZOYL-4-CHLOROANILINO)-4-OXOBUTANOATE” is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and industry. The compound’s structure suggests it could be involved in complex chemical reactions due to the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,3,3-TRICHLOROALLYL 4-(2-BENZOYL-4-CHLOROANILINO)-4-OXOBUTANOATE” likely involves multiple steps, including the formation of the trichloroallyl group and the coupling with the benzoyl-chloroanilino moiety. Typical reaction conditions might include:
Reagents: Chlorinating agents, coupling reagents, and protective groups.
Solvents: Organic solvents such as dichloromethane or toluene.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of the oxobutanoate group suggests potential oxidation reactions.
Reduction: The trichloroallyl group may be reduced under specific conditions.
Substitution: The benzoyl and chloroanilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like ethanol or acetone.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
The compound may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Molecular Targets: The compound might interact with enzymes or receptors in biological systems.
Pathways Involved: It could be involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trichloroallyl derivatives: Other compounds with similar trichloroallyl groups.
Benzoyl-chloroanilino derivatives: Compounds with similar benzoyl and chloroanilino groups.
Uniqueness
The unique combination of functional groups in “2,3,3-TRICHLOROALLYL 4-(2-BENZOYL-4-CHLOROANILINO)-4-OXOBUTANOATE” may confer specific reactivity and applications that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H15Cl4NO4 |
---|---|
Molecular Weight |
475.1 g/mol |
IUPAC Name |
2,3,3-trichloroprop-2-enyl 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H15Cl4NO4/c21-13-6-7-16(14(10-13)19(28)12-4-2-1-3-5-12)25-17(26)8-9-18(27)29-11-15(22)20(23)24/h1-7,10H,8-9,11H2,(H,25,26) |
InChI Key |
VESLMOPZSXDFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCC(=O)OCC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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